molecular formula C14H17N2NaO4S B15186569 sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 82863-04-5

sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B15186569
CAS No.: 82863-04-5
M. Wt: 332.35 g/mol
InChI Key: LEZVJIGFGLAPOV-FXRZFVDSSA-M
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Description

Sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and an acetamido group, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the acetamido group, and incorporation of the sulfur atom. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

Sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new antibiotics and antiviral agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;3-[(2-acetamidoethyl)sulfanyl]-6-isopropyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
  • Sodium;3-[(2-acetamidoethyl)sulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Uniqueness

Compared to similar compounds, sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate stands out due to its specific structural features, such as the presence of the acetamidoethenyl group and the bicyclic core. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

82863-04-5

Molecular Formula

C14H17N2NaO4S

Molecular Weight

332.35 g/mol

IUPAC Name

sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C14H18N2O4S.Na/c1-7(2)11-9-6-10(21-5-4-15-8(3)17)12(14(19)20)16(9)13(11)18;/h4-5,7,9,11H,6H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b5-4+;

InChI Key

LEZVJIGFGLAPOV-FXRZFVDSSA-M

Isomeric SMILES

CC(C)C1C2CC(=C(N2C1=O)C(=O)[O-])S/C=C/NC(=O)C.[Na+]

Canonical SMILES

CC(C)C1C2CC(=C(N2C1=O)C(=O)[O-])SC=CNC(=O)C.[Na+]

Origin of Product

United States

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